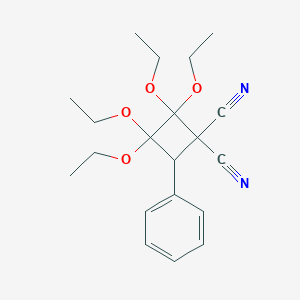![molecular formula C15H12ClN7O2 B396906 4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide](/img/structure/B396906.png)
4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide is a complex organic compound that features a triazine ring and an isoindole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide typically involves multiple steps. One common method includes the reaction of 4-chloro-6-(dimethylamino)-1,3,5-triazine with [(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Coupling Reactions: It can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
Industrially, it can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The isoindole moiety may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-6-(dimethylamino)-1,3,5-triazine
- 1,3-dioxo-1,3-dihydro-2H-isoindole
Uniqueness
What sets 4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide apart is its combined structure of a triazine ring and an isoindole moiety
Eigenschaften
Molekularformel |
C15H12ClN7O2 |
|---|---|
Molekulargewicht |
357.75g/mol |
IUPAC-Name |
[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-[(1,3-dioxoisoindol-2-yl)methyl]cyanamide |
InChI |
InChI=1S/C15H12ClN7O2/c1-21(2)14-18-13(16)19-15(20-14)22(7-17)8-23-11(24)9-5-3-4-6-10(9)12(23)25/h3-6H,8H2,1-2H3 |
InChI-Schlüssel |
DZSKSIPEFBXZAT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)Cl)N(CN2C(=O)C3=CC=CC=C3C2=O)C#N |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)Cl)N(CN2C(=O)C3=CC=CC=C3C2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,8-dimethoxy-9-methyl-8,9-dihydro-10H-acenaphtho[1,2-b]pyran-10,10-dicarbonitrile](/img/structure/B396825.png)







![3,3-dimethoxy-2,2-dimethyl-6-oxo-2,3,4a,5,6,10b-hexahydro-4H-benzo[h]chromene-4,4-dicarbonitrile](/img/structure/B396836.png)


![{3-[(Acetyloxy)methyl]-1,3-dimethyl-7-oxabicyclo[2.2.1]hept-2-yl}methyl acetate](/img/structure/B396845.png)

